1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 1,2,5-thiadiazole moiety and a 3-methoxyphenylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These compounds have been studied for their broad spectrum of biological activities .
Mode of Action
It’s known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction .
Biochemical Pathways
It’s known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It’s known that numerous thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .
Action Environment
It’s known that the activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiadiazole derivative .
Cellular Effects
Thiadiazole derivatives have been found to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiadiazole derivatives can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of thiadiazole derivatives can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that thiadiazole derivatives can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that thiadiazole derivatives can interact with various transporters or binding proteins . This can influence their localization or accumulation within cells and tissues .
Subcellular Localization
It is known that thiadiazole derivatives can be directed to specific compartments or organelles within cells . This can be influenced by various factors, including targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the following steps:
Formation of the 1,2,5-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Attachment of the piperazine ring: The 1,2,5-thiadiazole intermediate is then reacted with piperazine under suitable conditions to form the desired product.
Introduction of the 3-methoxyphenylmethyl group: This step involves the alkylation of the piperazine derivative with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the methoxy group with other functional groups.
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including epilepsy and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine derivatives: Compounds with the piperazine ring are known for their diverse pharmacological properties.
Uniqueness
1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of the 1,2,5-thiadiazole ring and the 3-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-13-4-2-3-12(9-13)11-17-5-7-18(8-6-17)14-10-15-20-16-14/h2-4,9-10H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWFQWOWENECAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.